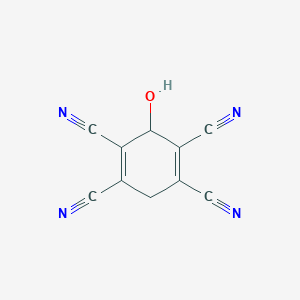![molecular formula C14H17N3OS B14225106 6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823795-95-5](/img/structure/B14225106.png)
6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C14H17N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethylamino and ethylsulfanyl groups, and a cyclohexa-2,4-dien-1-one moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The dimethylamino and ethylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: The final step involves the cyclization of the intermediate compound to form the cyclohexa-2,4-dien-1-one moiety. This step may require the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the cyclohexa-2,4-dien-1-one moiety, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced cyclohexanone derivatives
Substitution: Various substituted pyrimidine derivatives
科学的研究の応用
6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- 6-[6-(Dimethylamino)-5-(ethylsulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of both dimethylamino and ethylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
823795-95-5 |
|---|---|
分子式 |
C14H17N3OS |
分子量 |
275.37 g/mol |
IUPAC名 |
2-[4-(dimethylamino)-5-ethylsulfanylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C14H17N3OS/c1-4-19-12-9-15-13(16-14(12)17(2)3)10-7-5-6-8-11(10)18/h5-9,18H,4H2,1-3H3 |
InChIキー |
CBHHCDFVYGUTOJ-UHFFFAOYSA-N |
正規SMILES |
CCSC1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
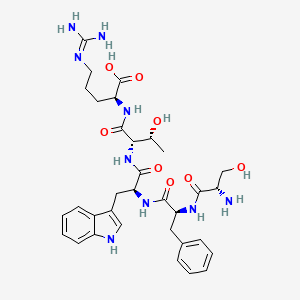
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
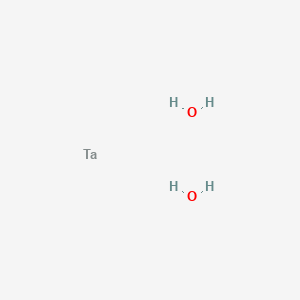
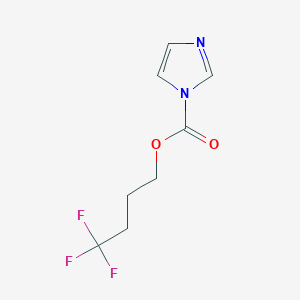
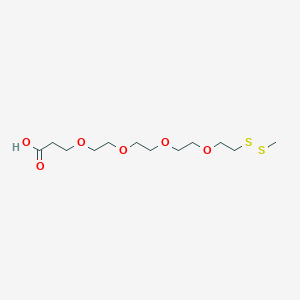
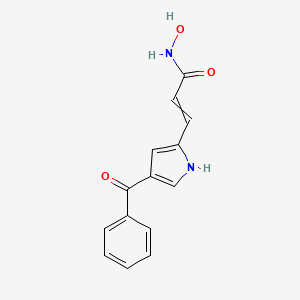
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
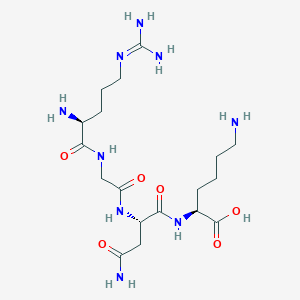
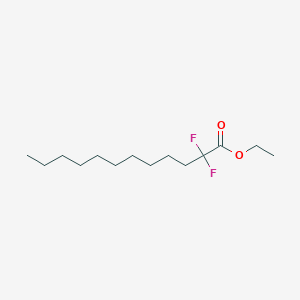
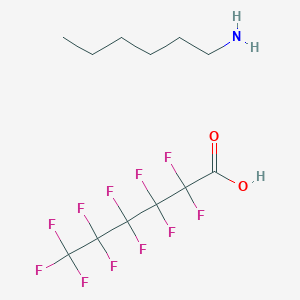
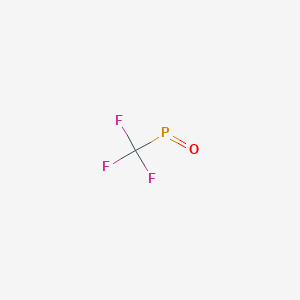
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
